2-Methyl-5-(1H-pyrrol-1-ylmethyl)pyrazine
Overview
Description
Scientific Research Applications
Synthesis and Derivative Studies
Design and Synthesis of Pyrrole Derivatives : A study by Menges et al. (2013) explored the conversion of pyrrole derivatives to N-propargyl pyrroles, leading to the formation of 5H-pyrrolo[2,1-d][1,2,5]triazepine derivatives through a multi-step synthesis starting from pyrrole. This research underscores the versatility of pyrrole derivatives in synthesizing complex heterocyclic compounds (Menges et al., 2013).
Pyrrole, Pyrazine, and Pyridine Formation : Milić and Piletić (1984) identified several pyrroles and pyrazines in a model system involving the non-enzymic browning reaction, indicating the formation pathways of these compounds in food chemistry and flavoring applications (Milić & Piletić, 1984).
Antimicrobial Activity of Pyrazolo[3,4-b]pyrazines : Research by El-Kashef et al. (2018) into pyrazolo[3,4-b]pyrazine derivatives revealed certain compounds exhibiting promising antibacterial and antifungal activities. This study highlights the potential of pyrrole-pyrazine compounds in developing new antimicrobial agents (El-Kashef et al., 2018).
Mechanistic Insights and Applications
Maillard Reaction Products : Adams et al. (2008) investigated the formation of pyrazines and a novel pyrrole in Maillard model systems, providing insights into the complex mechanisms of flavor compound formation during cooking and food processing (Adams et al., 2008).
N-Heterocyclic Compounds in Pharmaceuticals and Agrochemicals : A study by Higasio and Shoji (2001) discussed the importance of nitrogen-containing heterocyclic compounds like pyrroles, pyrazines, and pyridines in pharmaceuticals and agrochemicals, underscoring the relevance of these compounds in developing biologically active substances (Higasio & Shoji, 2001).
Properties
IUPAC Name |
2-methyl-5-(pyrrol-1-ylmethyl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-9-6-12-10(7-11-9)8-13-4-2-3-5-13/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXHECLQSRZORB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CN2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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